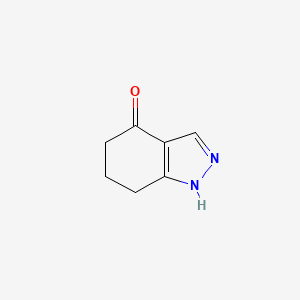
6,7-二氢-1H-吲唑-4(5H)-酮
描述
6,7-Dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that features a fused ring system consisting of an indazole core
科学研究应用
6,7-Dihydro-1H-indazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one involves refluxing 3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with a four-fold excess of hydroxylamine hydrochloride in pyridine. This reaction yields (E)-oximes, which can be further alkylated with ethyl iodide and acylated with carboxylic acid chlorides to obtain (E)-O-alkyl- and (E)-O-acyloximes, respectively .
Industrial Production Methods
While specific industrial production methods for 6,7-dihydro-1H-indazol-4(5H)-one are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
6,7-Dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oximes, alkylated, and acylated derivatives of 6,7-dihydro-1H-indazol-4(5H)-one .
作用机制
The mechanism by which 6,7-dihydro-1H-indazol-4(5H)-one exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
6,7-Dihydrobenzo[d]isoxazol-4(5H)-one: This compound shares a similar fused ring system but with different functional groups.
Benzyl-4,5-dihydroisoxazoles: These compounds have a similar core structure but differ in the substituents attached to the ring system.
Uniqueness
6,7-Dihydro-1H-indazol-4(5H)-one is unique due to its specific indazole core and the versatility of its chemical reactions. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499206-33-6 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Several methods have been explored for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one derivatives. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot three-component reaction involving aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl can also yield 6,7-dihydro-1H-indazol-4(5H)-one. []
Q2: What are some of the key structural features of 6,7-dihydro-1H-indazol-4(5H)-one derivatives?
A: 6,7-dihydro-1H-indazol-4(5H)-ones are characterized by a fused bicyclic structure comprising a pyrazole ring fused to a cyclohexanone ring. The presence of various substituents on the aromatic ring and the nitrogen atoms allows for structural diversity, which can be exploited for developing compounds with specific properties. [, ] For instance, X-ray crystallography has been employed to confirm the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene] cyclohexane-1,3-dione, a key intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one. []
Q3: How can 6,7-dihydro-1H-indazol-4(5H)-ones be further functionalized?
A: 6,7-dihydro-1H-indazol-4(5H)-ones serve as versatile building blocks for synthesizing more complex molecules. For example, they can undergo sulfa-Michael/aldol cascade reactions with 1,4-dithiane-2,5-diol, leading to spiro indazole-tetrahydrothiophenes. [] Moreover, the reaction of 5-arylmethylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones with azomethine ylide, generated in situ from isatin and sarcosine, yields dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives. []
Q4: Are there specific applications for conjugates of 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Research has explored conjugating 6,7-dihydro-1H-indazol-4(5H)-ones with other bioactive molecules like betulonic and betulinic acids. These conjugates are prepared via acylation reactions with suitable derivatives of the acids and 6,7-dihydro-1H-indazol-4(5H)-one. This strategy shows promise for developing novel compounds with potentially enhanced biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
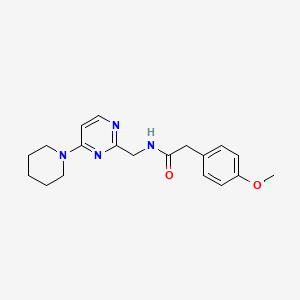
![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2573545.png)
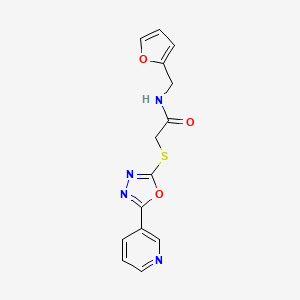
![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)
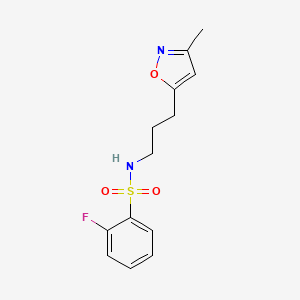

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2573552.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)
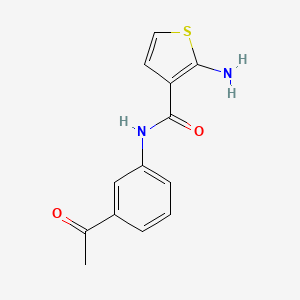
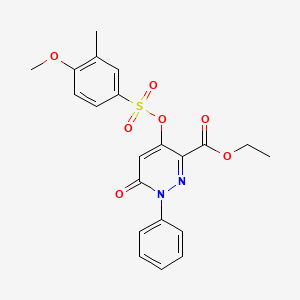
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
